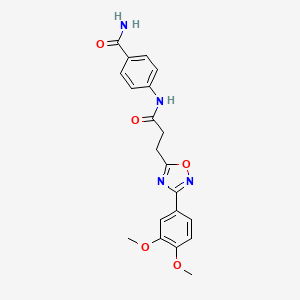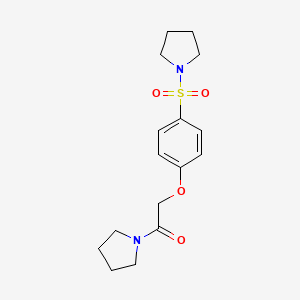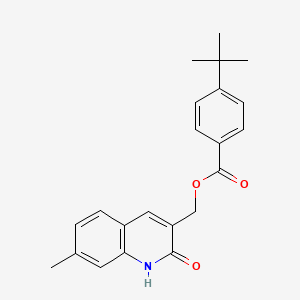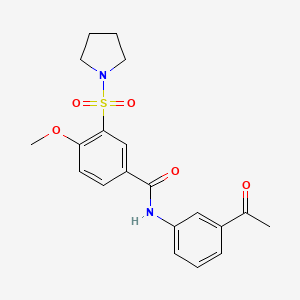
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as EPCB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and cancer progression. N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been shown to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is not widely available, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide. One area of interest is the development of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide derivatives with improved efficacy and selectivity. Another area of interest is the investigation of the potential use of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide involves the reaction of 2-ethoxyaniline with N-methyl-4-chlorobenzenesulfonamide, followed by the addition of acetic anhydride. The resulting product is purified using column chromatography to obtain N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and bacterial infections.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-3-26-18(23)13-4-8-15(9-5-13)20-17(22)12-21(2)27(24,25)16-10-6-14(19)7-11-16/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLWQWRAPKBWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


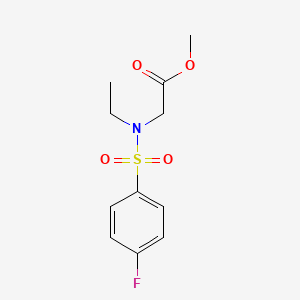



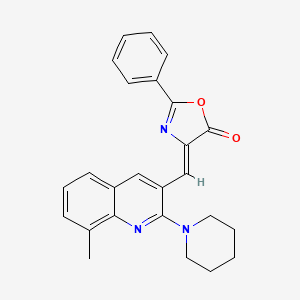
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)

